molecular formula C11H7Cl3N2O2S B5719238 2,3,4-trichloro-N-2-pyridinylbenzenesulfonamide

2,3,4-trichloro-N-2-pyridinylbenzenesulfonamide

Cat. No. B5719238
M. Wt: 337.6 g/mol
InChI Key: PIWBJNJGBLRETH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-trichloro-N-2-pyridinylbenzenesulfonamide is an organic compound that belongs to the family of sulfonamides. This compound is synthesized using a specific method and has been used in scientific research for various applications.

Scientific Research Applications

2,3,4-trichloro-N-2-pyridinylbenzenesulfonamide has been used in scientific research for various applications. One of the main applications of this compound is as a herbicide. It has been reported to have a high efficacy against a wide range of weeds. Additionally, this compound has been used in the development of new drugs for the treatment of various diseases. It has been reported to have antimicrobial, antitumor, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2,3,4-trichloro-N-2-pyridinylbenzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of the enzyme dihydropteroate synthase, which is involved in the biosynthesis of folic acid. Folic acid is an essential nutrient for the growth and development of organisms. By inhibiting the activity of dihydropteroate synthase, 2,3,4-trichloro-N-2-pyridinylbenzenesulfonamide disrupts the biosynthesis of folic acid, leading to the death of the organism.
Biochemical and Physiological Effects:
2,3,4-trichloro-N-2-pyridinylbenzenesulfonamide has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi by disrupting the biosynthesis of folic acid. Additionally, this compound has been reported to have antitumor and anti-inflammatory properties. However, the exact biochemical and physiological effects of this compound are still being studied.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,3,4-trichloro-N-2-pyridinylbenzenesulfonamide in lab experiments is its high efficacy against a wide range of weeds and microorganisms. Additionally, this compound has been reported to have antitumor and anti-inflammatory properties, making it a potentially useful compound in the development of new drugs. However, one of the limitations of using this compound in lab experiments is its toxicity. It can be toxic to humans and animals if ingested or inhaled. Therefore, proper safety precautions should be taken when handling this compound.

Future Directions

There are several future directions for the use of 2,3,4-trichloro-N-2-pyridinylbenzenesulfonamide in scientific research. One direction is the development of new drugs for the treatment of diseases such as cancer and inflammation. Another direction is the use of this compound in the development of new herbicides with higher efficacy and lower toxicity. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 2,3,4-trichloro-N-2-pyridinylbenzenesulfonamide involves the reaction of 2,3,4-trichlorobenzenesulfonyl chloride with 2-pyridinylamine in the presence of a base such as triethylamine. The reaction yields 2,3,4-trichloro-N-2-pyridinylbenzenesulfonamide as the final product. This method has been reported in the literature and is reliable for the synthesis of this compound.

properties

IUPAC Name

2,3,4-trichloro-N-pyridin-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl3N2O2S/c12-7-4-5-8(11(14)10(7)13)19(17,18)16-9-3-1-2-6-15-9/h1-6H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWBJNJGBLRETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-trichloro-N-pyridin-2-ylbenzenesulfonamide

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